molecular formula C12H8BrF3N2O B3040718 1-Acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole CAS No. 231955-60-5

1-Acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole

Cat. No. B3040718
CAS RN: 231955-60-5
M. Wt: 333.1 g/mol
InChI Key: HIKPALQVTURLLD-UHFFFAOYSA-N
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Description

1-Acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole is a chemical compound that belongs to the pyrazole family. It has gained significant attention in scientific research due to its potential applications in the field of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Synthesis and Crystal Structure

  • Synthesis and Crystal Structure of Pyrazole Derivatives: Xie et al. (2008) synthesized a series of pyrazole derivatives, including 1-acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole. The compound's crystal structure was determined using X-ray diffraction, revealing its monoclinic system and space group details (Xie, Mo, Liu, & Liu, 2008).

Antimicrobial Activity

  • Antimicrobial Properties: Farag et al. (2008) identified the antimicrobial activity of phenylpyrazole derivatives. They found that certain compounds, including those similar to 1-acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole, exhibited significant inhibitory effects against pathogenic yeast and mould, suggesting potential as antifungal agents (Farag, Mayhoub, Barakat, & Bayomi, 2008).

Chemical Synthesis Techniques

  • Novel Synthesis Methods: Martins et al. (2013) explored brominated trihalomethylenones as precursors for synthesizing various pyrazole derivatives. Their methodology provided a new approach to create compounds like 1-acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole with moderate to good yields (Martins, Sinhorin, Frizzo, Buriol, Scapin, Zanatta, & Bonacorso, 2013).

Organometallic Methods

  • Regioflexible Conversion Methods: Schlosser et al. (2002) demonstrated the regioflexible conversion of heterocyclic materials into various isomers using modern organometallic methods. This research highlights the versatile functionalization potential of compounds like 1-acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole (Schlosser, Volle, Leroux, & Schenk, 2002).

Biological Activities

  • Bioactive Compound Synthesis: Leelakumar et al. (2022) investigated the synthesis and antibacterial activity of 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole analogues, which are closely related to 1-acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole. These compounds showed promise as antibacterial agents against various bacterial strains (Leelakumar, Nagapurnima, Suresh, Rao, & Shaik, 2022).

Solvent-Free Synthesis

  • Solvent-Free Synthesis Approaches: Thirunarayanan and Sekar (2014) developed solvent-free methods for synthesizing N-acetyl pyrazoles. Their work provides insights into environmentally friendly synthesis techniques applicable to compounds like 1-acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole (Thirunarayanan & Sekar, 2014).

Tautomerism Studies

Spectral Correlation

  • Spectral Correlations: Research on spectral correlations and properties of N-acetyl pyrazoles, like those conducted by Thirunarayanan and Sekar (2016), can be applied to 1-acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole, helping to understand its chemical behavior (Thirunarayanan & Sekar, 2016).

properties

IUPAC Name

1-[4-bromo-5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF3N2O/c1-7(19)18-10(8-5-3-2-4-6-8)9(13)11(17-18)12(14,15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKPALQVTURLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=C(C(=N1)C(F)(F)F)Br)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF3N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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